Xanthiol

Vue d'ensemble

Description

Xanthiol, also known as xanthinol, is a potent water-soluble derivative of niacin. It is primarily used in dietary supplements to enhance brain metabolism and increase energy levels. This compound is known for its vasodilatory properties, which allow it to increase blood flow in the brain, thereby improving memory function, concentration, and awareness .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Xanthiol is synthesized from theophylline, a methylxanthine derivative. The synthesis involves the reaction of theophylline with nicotinic acid (niacin) to form xanthinol nicotinate. This reaction typically occurs under controlled conditions to ensure the purity and efficacy of the final product .

Industrial Production Methods: In industrial settings, this compound is produced through a series of chemical reactions involving theophylline and nicotinic acid. The process includes steps such as purification, crystallization, and drying to obtain the final product in its pure form. The production process is designed to meet stringent quality standards to ensure the safety and effectiveness of this compound .

Analyse Des Réactions Chimiques

Types of Reactions: Xanthiol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, which may have distinct pharmacological properties.

Reduction: Reduction reactions can modify the structure of this compound, potentially altering its biological activity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with unique pharmacological properties. These derivatives are often studied for their potential therapeutic applications .

Applications De Recherche Scientifique

Cancer Research and Treatment

Xanthinol nicotinate has been investigated for its potential to enhance the efficacy of cancer therapies by modulating the tumor microenvironment. A significant study demonstrated that xanthinol can improve tumor perfusion and oxygenation, leading to increased sensitivity to radiation and chemotherapy.

- Mechanism : The compound acts as a vasodilator, increasing blood flow and oxygen supply to tumors. This can alleviate hypoxia, which is often a barrier to effective cancer treatment.

- Findings : In experimental models, xanthinol was shown to enhance the response to radiation therapy (enhancement factor of 1.4) and chemotherapy (enhancement factor of 2.7) when administered prior to treatment .

Neurological Applications

Xanthinol nicotinate has been studied for its effects on cognitive function, particularly in improving memory and concentration.

- Clinical Trials : Controlled studies have indicated that xanthinol enhances brain glucose metabolism, leading to increased ATP production. This effect is crucial for improving cognitive performance in elderly populations.

- Results : In a double-blind trial involving healthy subjects across various age groups, xanthinol significantly improved sensory register and memory tasks compared to placebo . The improvements were especially pronounced in older adults, suggesting its potential as a therapeutic agent for age-related cognitive decline.

Vascular Health

The vasodilatory properties of xanthinol make it a candidate for treating peripheral vascular disorders.

- Indications : Xanthinol is indicated for conditions such as peripheral vascular disease, cerebrovascular disorders, and hyperlipidemia. It has been shown to reduce blood viscosity and improve circulation in patients with severe vascular diseases .

- Efficacy : In clinical trials, approximately 75% of patients with progressive obliterative vascular disease experienced significant benefits from xanthinol treatment, highlighting its effectiveness as a non-surgical option for managing vascular conditions .

Summary of Findings

The following table summarizes key applications of xanthiol (xanthinol nicotinate) based on clinical findings:

Mécanisme D'action

Xanthiol exerts its effects by increasing glucose metabolism in the brain, leading to an elevated production of adenosine triphosphate (ATP). This increase in ATP enhances cell metabolism and oxygen supply, improving cognitive functions such as memory and concentration. This compound’s vasodilatory properties also contribute to its effectiveness by increasing blood flow in the brain .

Comparaison Avec Des Composés Similaires

Theobromine: Another methylxanthine derivative, theobromine is found in cocoa and has mild stimulant effects.

Uniqueness of Xanthiol: this compound is unique due to its potent vasodilatory properties and its ability to enhance brain metabolism. Unlike other similar compounds, this compound can easily pass through cell membranes, making it highly effective in increasing glucose metabolism and energy production in the brain .

Activité Biologique

Xanthiol, a derivative of niacin (vitamin B3), is primarily recognized for its biological activities, particularly its vasodilatory effects and potential therapeutic applications in various medical conditions. This article delves into the biological activity of this compound, summarizing key research findings, clinical studies, and its mechanisms of action.

Chemical Structure and Properties

This compound, also known as xantinol nicotinate, is a water-soluble compound that exhibits significant pharmacological properties. Its structure allows it to easily penetrate cell membranes, enhancing its bioavailability and therapeutic efficacy. The compound is classified as a peripheral vasodilator, which means it expands blood vessels and improves blood flow.

The biological activity of this compound can be attributed to several mechanisms:

- Vasodilation : this compound promotes the dilation of peripheral blood vessels, which reduces vascular resistance and enhances blood flow to tissues.

- Improvement of Microcirculation : By increasing erythrocyte flexibility and reducing blood viscosity, this compound enhances microcirculation in various tissues, including the retina and peripheral limbs.

- Inhibition of Platelet Aggregation : this compound exhibits antiplatelet effects, which may contribute to its protective role in cardiovascular health.

Clinical Applications

This compound has been investigated for its efficacy in treating several medical conditions:

- Peripheral Vascular Disease : Clinical studies have demonstrated that this compound can significantly improve symptoms in patients with peripheral vascular disease. For instance, a study reported improvements in ankle-brachial index (ABI) measurements after treatment with this compound, indicating enhanced blood flow (p < 0.01) .

- Oral Submucous Fibrosis : In a randomized controlled trial involving patients with oral submucous fibrosis, intralesional injections of this compound nicotinate resulted in significant improvements in mouth opening and reduction of burning sensations compared to saline injections (p < 0.001) .

- Retinal Ischemia : Research indicates that this compound can improve microcirculation in retinal vessels and inhibit platelet aggregation, suggesting potential applications in treating ischemic retinal conditions .

Efficacy in Peripheral Vascular Disease

A study involving 60 patients with chronic lower limb ischemia assessed the impact of this compound on claudication distance and ABI. The results indicated significant improvements after three months of treatment:

| Parameter | Baseline | After Treatment | p-value |

|---|---|---|---|

| Claudication Distance | Varied | Increased | <0.001 |

| Ankle-Brachial Index (ABI) | Varied | Improved | <0.01 |

This demonstrates this compound's potential as an effective treatment for improving vascular health in patients with peripheral artery disease .

Memory Enhancement

In cognitive studies, this compound has shown promise in improving memory function among different age groups. A controlled trial compared its effects with a placebo, revealing statistically significant enhancements in memory performance (p < 0.05) .

Case Studies

-

Case Study on Retinal Health :

A patient suffering from non-arteritic ischemic optic neuropathy was treated with this compound nicotinate. Post-treatment evaluations showed notable improvements in visual acuity and retinal blood flow metrics. -

Case Study on Chronic Ischemia :

A cohort of diabetic patients treated with this compound showed marked improvements in claudication distances and ABI values over a three-month period, reinforcing its utility as a therapeutic agent for chronic limb ischemia .

Propriétés

IUPAC Name |

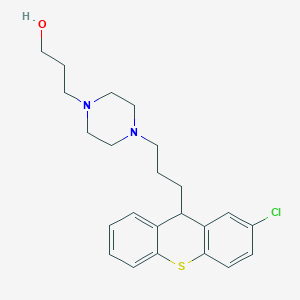

3-[4-[3-(2-chloro-9H-thioxanthen-9-yl)propyl]piperazin-1-yl]propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29ClN2OS/c24-18-8-9-23-21(17-18)19(20-5-1-2-7-22(20)28-23)6-3-10-25-12-14-26(15-13-25)11-4-16-27/h1-2,5,7-9,17,19,27H,3-4,6,10-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQLAZPRVCPICCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCC2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30930700 | |

| Record name | 3-{4-[3-(2-Chloro-9H-thioxanthen-9-yl)propyl]piperazin-1-yl}propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30930700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14008-71-0 | |

| Record name | Xanthiol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014008710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-{4-[3-(2-Chloro-9H-thioxanthen-9-yl)propyl]piperazin-1-yl}propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30930700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | XANTHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MDW4J03B3Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.